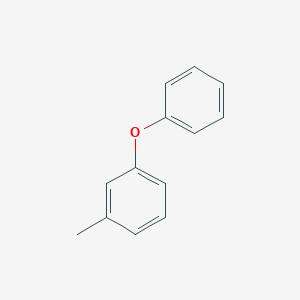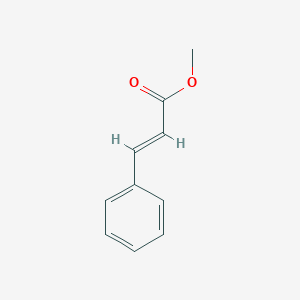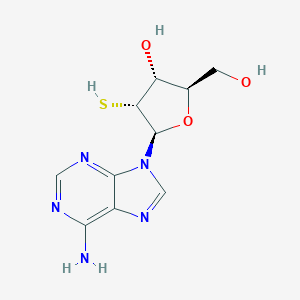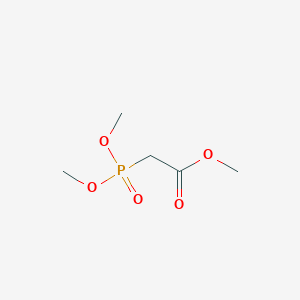
Trimethyl phosphonoacetate
概要
説明
Trimethyl phosphonoacetate, also known as (Carboxymethyl)phosphonic acid trimethyl ester, is a chemical compound with the molecular formula C5H11O5P . It is used in various chemical reactions such as intramolecular Mannich-type reactions to produce the sarain A diazatricyclic core, organocatalytic oxa-Michael reactions, prenylation and geranylation of oxindoles, intramolecular Horner-Wadsworth-Emmons reactions, and olefin cross-metathesis/heterocyclization .
Synthesis Analysis
Trimethyl phosphonoacetate can be synthesized from trimethyl phosphite and methyl chloroacetate through Michael Arbuzov rearrangement reaction . The synthetic method satisfies the chemical equations that CH2ClCOOH and CH3OH produce CH5ClO2 and H2O, and CH5ClO2 and C3H9O3P produce C5H11O5P and CH3Cl .
Molecular Structure Analysis
The molecular weight of Trimethyl phosphonoacetate is 182.11 g/mol . The linear formula of this compound is (CH3O)2P(O)CH2CO2CH3 .
Chemical Reactions Analysis
Trimethyl phosphonoacetate is involved in various chemical reactions. For instance, it is used in the Wittig reaction, a chemical reaction of an aldehyde or ketone with a triphenyl phosphonium ylide to give an alkene and triphenylphosphine oxide .
Physical And Chemical Properties Analysis
Trimethyl phosphonoacetate is a liquid at 20°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 311.0±0.0 °C at 760 mmHg, and a flash point of 109.7±42.9 °C . It has a refractive index of 1.408 .
科学的研究の応用
Synthesis of Sarin A
TMPA is utilized in the synthesis of Sarin A through intramolecular Mannich-type reactions . This process involves the formation of a bond between a carbon atom and a nitrogen atom within the same molecule, which is a key step in producing this compound. The ability of TMPA to participate in such reactions makes it valuable for research in synthetic organic chemistry, particularly in the development of new methodologies for constructing complex molecules.
Horner-Wadsworth-Emmons Olefination
In the field of olefin synthesis, TMPA plays a crucial role in the Horner-Wadsworth-Emmons (HWE) olefination . This reaction is employed to form carbon-carbon double bonds by reacting TMPA with aldehydes and ketones, resulting in the production of acrylic esters. The HWE olefination is a widely used method for the synthesis of alkenes, and TMPA’s involvement enhances the reaction’s efficiency and selectivity.
Oxa-Michael Reactions
TMPA is involved in oxa-Michael reactions , which are a subtype of Michael addition where an oxygen nucleophile adds to an α,β-unsaturated carbonyl compound. This reaction is significant in the construction of ether bonds, which are prevalent in many natural products and pharmaceuticals. TMPA’s role in facilitating these reactions underscores its importance in medicinal chemistry and natural product synthesis.
Prenylation of Oxindoles
The prenylation of oxindoles using TMPA is another notable application . Prenylation refers to the addition of prenyl groups to organic compounds, which can significantly alter the biological activity of molecules. TMPA’s involvement in the prenylation of oxindoles is particularly relevant in the synthesis of bioactive molecules that may have therapeutic potential.
Heterocyclization Reactions
TMPA is also used in heterocyclization reactions , which are crucial for the synthesis of heterocycles—rings containing at least one atom other than carbon. These structures are the core of numerous drugs and agrochemicals. TMPA’s utility in these reactions demonstrates its versatility in contributing to the diversity of molecular scaffolds in drug discovery.
Acrylic Ester Synthesis
The synthesis of acrylic esters is another application where TMPA is employed . Acrylic esters are valuable intermediates in the production of polymers, coatings, and adhesives. TMPA’s role in their synthesis through the HWE olefination highlights its significance in materials science and industrial chemistry.
Research on Chemical Warfare Agents
Although not a direct application, TMPA’s use in the preparation of compounds like Sarin A indicates its relevance in research related to chemical warfare agents . This research is essential for developing countermeasures and understanding the mechanisms of action of such agents.
Solubility Studies
TMPA’s slight miscibility with water makes it a subject of interest in solubility studies . Understanding the solubility properties of chemical compounds like TMPA is vital for their application in various solvents, which is a fundamental aspect of chemical research and industrial processes.
作用機序
Target of Action
Trimethyl phosphonoacetate is primarily used as a reactant in organic synthesis . Its primary targets are various organic compounds, particularly carbonyl compounds, with which it interacts to form phosphonate intermediates .
Mode of Action
Trimethyl phosphonoacetate interacts with its targets through several types of reactions. These include intramolecular Mannich-type reactions, organocatalytic oxa-Michael reactions, prenylation and geranylation of oxindoles, intramolecular Horner-Wadsworth-Emmons reactions, and olefin cross-metathesis/heterocyclization . These reactions result in the formation of various organic compounds, including the sarain A diazatricyclic core .
Biochemical Pathways
The biochemical pathways affected by trimethyl phosphonoacetate are those involved in the synthesis of various organic compounds. The compound’s action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Its physical properties, such as its boiling point (118 °c at 085 mmHg) and density (1125 g/mL at 25 °C), may influence its behavior in chemical reactions .
Result of Action
The result of trimethyl phosphonoacetate’s action is the formation of various organic compounds through the reactions mentioned above . These compounds can have a wide range of applications, from pharmaceuticals to materials science.
特性
IUPAC Name |
methyl 2-dimethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGOIUCRXKUEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064063 | |
| Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl phosphonoacetate | |
CAS RN |
5927-18-4 | |
| Record name | Trimethyl phosphonoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5927-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylacetyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005927184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5927-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(dimethoxyphosphinyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (dimethoxyphosphinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

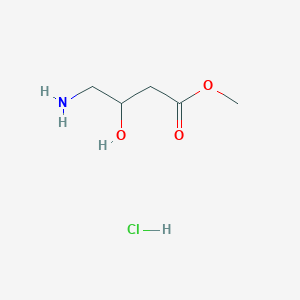
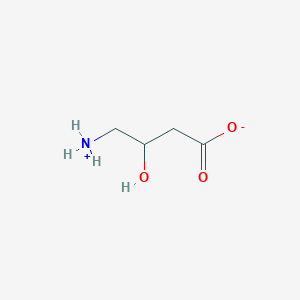

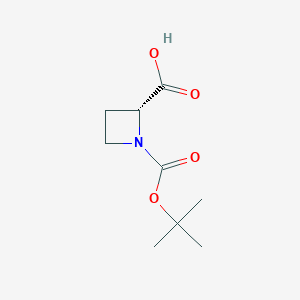
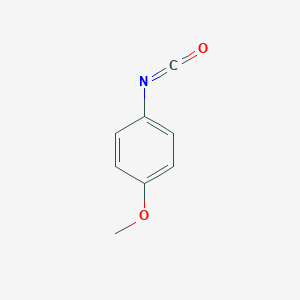


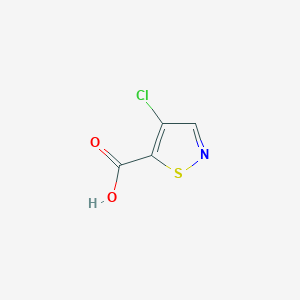
![1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride dihydrate](/img/structure/B42322.png)


